molecular formula C9H13NO B563067 5-Ethyl-2-pyridine Ethanol-d4 CAS No. 1189881-19-3

5-Ethyl-2-pyridine Ethanol-d4

Cat. No.: B563067
CAS No.: 1189881-19-3
M. Wt: 155.233
InChI Key: OUJMXIPHUCDRAS-NZLXMSDQSA-N
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Description

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It’s worth noting that compounds of similar structure are often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the transfer of electrons or the formation of new bonds, which can alter the structure and function of the target molecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Based on its use in proteomics research , it may influence protein-related processes, which could have downstream effects on cellular functions and processes.

Preparation Methods

The synthesis of 5-Ethyl-2-pyridine Ethanol-d4 involves several steps. One common method includes the deuteration of 5-Ethyl-2-pyridine Ethanol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source . The reaction is carried out under controlled conditions to ensure complete deuteration. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMXIPHUCDRAS-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661966
Record name 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189881-19-3
Record name 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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